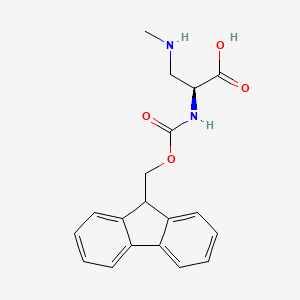
4-Phenylpyrrolidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. This compound is characterized by the presence of a phenyl group attached to the fourth carbon of the proline ring, and it is commonly used in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE typically involves the Friedel-Crafts alkylation of benzene with a proline derivative. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3), resulting in the formation of the desired proline derivative . Another method involves the hydrogenation of TRANS-4-PHENYL-L-PROLINE using ruthenium on carbon as a catalyst, which is considered safer and more suitable for large-scale industrial production .
Industrial Production Methods
Industrial production of TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE often employs the aforementioned hydrogenation method due to its efficiency and safety. The use of ruthenium on carbon as a catalyst ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE undergoes various chemical reactions, including:
Hydrogenation: Reduction of the phenyl group to a cyclohexyl group using ruthenium on carbon.
Oxidation: Potential oxidation reactions involving the proline ring.
Substitution: Possible substitution reactions at the phenyl group or the proline ring.
Common Reagents and Conditions
Hydrogenation: Ruthenium on carbon as a catalyst.
Oxidation: Various oxidizing agents depending on the desired product.
Substitution: Different nucleophiles and electrophiles for substitution reactions.
Major Products
Hydrogenation: TRANS-4-CYCLOHEXYL-L-PROLINE.
Oxidation and Substitution: Various derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE is widely used in scientific research due to its unique properties. Some of its applications include:
Wirkmechanismus
The mechanism of action of TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For instance, it can act as a chiral building block, influencing the stereochemistry of the molecules it is incorporated into . Additionally, its structural properties allow it to participate in various biochemical pathways, contributing to its diverse applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TRANS-4-HYDROXY-L-PROLINE: Another proline derivative used in similar applications.
L-AZETIDINE-2-CARBOXYLIC ACID: A toxic non-proteinogenic amino acid with applications in research and industry.
Uniqueness
TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE is unique due to its phenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable as a chiral building block and in the synthesis of specific pharmaceuticals .
Eigenschaften
IUPAC Name |
4-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBRHSTNWMMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-Diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde;hydrate](/img/structure/B13388461.png)



![Octasodium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B13388474.png)

![4-[(4-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13388502.png)


![Methyl 7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate](/img/structure/B13388526.png)



![2-(hydroxymethyl)-6-[[5-hydroxy-7-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]oxane-3,4,5-triol](/img/structure/B13388557.png)
